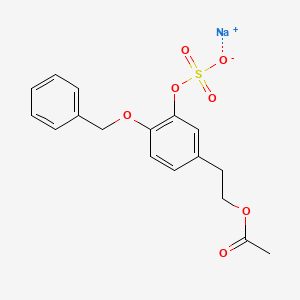
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium hydroxide . Sodium hydroxide, also known as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, odorless solid that is highly soluble in water, producing a strong exothermic reaction. Sodium hydroxide is a highly corrosive base and alkali that is widely used in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Sodium hydroxide can be prepared through several methods, including:
Electrolytic Process: This is the most common method, where sodium chloride (salt) is electrolyzed in a chlor-alkali cell to produce chlorine gas, hydrogen gas, and sodium hydroxide solution. The reaction conditions involve the use of a diaphragm, membrane, or mercury cell.
Castner-Kellner Process: In this process, brine (concentrated sodium chloride solution) is electrolyzed using a mercury cathode and a carbon anode. The sodium amalgam formed reacts with water to produce sodium hydroxide and hydrogen gas.
Nelson Diaphragm Cell: This method uses a diaphragm cell where brine is electrolyzed to produce chlorine gas at the anode and sodium hydroxide and hydrogen gas at the cathode.
Industrial Production Methods
Industrially, sodium hydroxide is produced using the chlor-alkali process, which involves the electrolysis of brine in either diaphragm, membrane, or mercury cells. The choice of cell type affects the purity and concentration of the sodium hydroxide produced. The process is highly energy-intensive and requires careful handling due to the corrosive nature of the chemicals involved .
化学反応の分析
Types of Reactions
Sodium hydroxide undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form water and salts. For example, with hydrochloric acid, it forms sodium chloride and water. [ \text{NaOH} + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} ]
Precipitation Reactions: Reacts with metal salts to form insoluble hydroxides. For example, with copper sulfate, it forms copper hydroxide. [ \text{2NaOH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Saponification: Reacts with fats and oils to produce glycerol and soap. [ \text{Fat} + \text{NaOH} \rightarrow \text{Glycerol} + \text{Soap} ]
Common Reagents and Conditions
Common reagents used with sodium hydroxide include acids (e.g., hydrochloric acid, sulfuric acid), metal salts (e.g., copper sulfate, zinc sulfate), and organic compounds (e.g., fats and oils). The reactions typically occur under ambient conditions, but care must be taken due to the exothermic nature of the reactions .
Major Products Formed
The major products formed from reactions with sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), hydroxides (e.g., copper hydroxide, zinc hydroxide), and organic compounds (e.g., glycerol, soap).
科学的研究の応用
Sodium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions, including titrations, pH adjustments, and synthesis of organic and inorganic compounds.
Biology: Employed in the preparation of cell lysis buffers, DNA extraction, and protein denaturation.
Medicine: Utilized in the production of pharmaceuticals, including the synthesis of active pharmaceutical ingredients and as a cleaning agent for medical equipment.
Industry: Widely used in the manufacture of paper, textiles, detergents, and soaps.
作用機序
Sodium hydroxide exerts its effects through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions can break chemical bonds, particularly in proteins and lipids, leading to saponification and denaturation. This property makes sodium hydroxide effective in cleaning and sanitization processes, as it can dissolve organic matter and neutralize acids .
類似化合物との比較
Sodium hydroxide is often compared with other strong bases, such as:
Potassium Hydroxide (KOH): Similar in chemical properties and uses, but potassium hydroxide is more soluble in water and slightly more reactive.
Calcium Hydroxide (Ca(OH)₂): Less soluble in water and used primarily in construction (as lime) and water treatment.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative due to its lower solubility and milder reactivity.
Sodium hydroxide is unique in its widespread industrial use and its role in the chlor-alkali process, which is a major method for producing chlorine and hydrogen gas.
特性
分子式 |
C17H17NaO7S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChIキー |
OICGBDNEHFOKDW-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


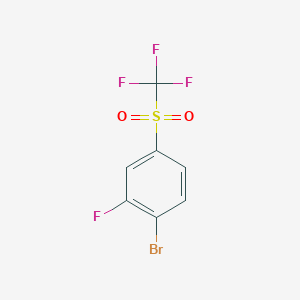
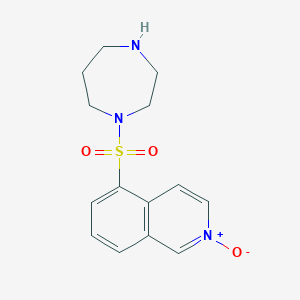
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)
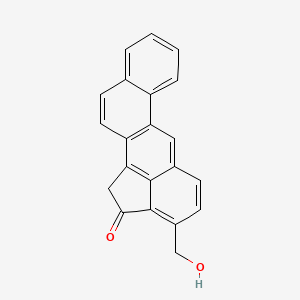

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)
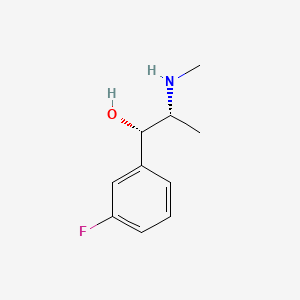
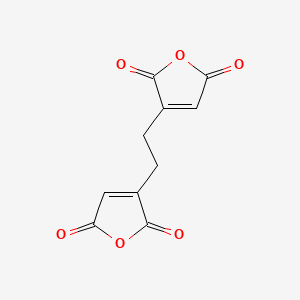
![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)


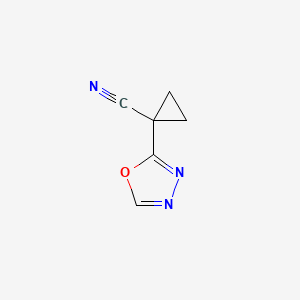
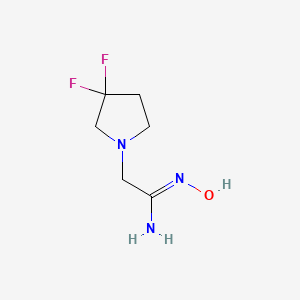
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
